Cas no 1335680-08-4 ((2R)-1-4-(propan-2-yl)phenylpropan-2-amine)

(2R)-1-[4-(Propan-2-yl)phenyl]propan-2-amine is a chiral amine compound featuring an isopropyl-substituted phenyl group. Its stereospecific (R)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound's rigid aromatic backbone and amine functionality contribute to its utility as a building block in medicinal chemistry, particularly for designing receptor-targeted molecules. Its well-defined structure allows for precise interactions in chiral environments, enhancing selectivity in catalytic processes or biological systems. The isopropyl group improves lipophilicity, potentially influencing pharmacokinetic properties. This compound is suitable for research requiring optically active intermediates, offering reproducibility and consistency in synthetic routes. Proper handling under inert conditions is recommended due to its reactivity.
(2R)-1-4-(propan-2-yl)phenylpropan-2-amine structure
1335680-08-4 structure
Product Name:(2R)-1-4-(propan-2-yl)phenylpropan-2-amine
CAS No:1335680-08-4
MF:C12H19N
MW:177.28596329689
CID:6586776
PubChem ID:42054205
Update Time:2025-06-09

(2R)-1-4-(propan-2-yl)phenylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-4-(propan-2-yl)phenylpropan-2-amine
    • (R)-1-(4-isopropylphenyl)propan-2-amine
    • Benzeneethanamine, α-methyl-4-(1-methylethyl)-, (αR)-
    • EN300-1852836
    • SCHEMBL15820761
    • 1335680-08-4
    • (2r)-1-[4-(propan-2-yl)phenyl]propan-2-amine
    • Inchi: 1S/C12H19N/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m1/s1
    • InChI Key: CORKPPLFQPYRLN-SNVBAGLBSA-N
    • SMILES: C1(C[C@@H](C)N)=CC=C(C(C)C)C=C1

Computed Properties

  • Exact Mass: 177.151749610g/mol
  • Monoisotopic Mass: 177.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.919±0.06 g/cm3(Predicted)
  • Boiling Point: 260.3±9.0 °C(Predicted)
  • pka: 10.05±0.10(Predicted)

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Additional information on (2R)-1-4-(propan-2-yl)phenylpropan-2-amine

Professional Introduction to Compound with CAS No. 1335680-08-4 and Product Name: (2R)-1-4-(propan-2-yl)phenylpropan-2-amine

Compound with the CAS number 1335680-08-4 and the product name (2R)-1-4-(propan-2-yl)phenylpropan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural configuration, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The stereochemical specification, particularly the (2R) configuration, is a critical factor that influences its biological activity and pharmacokinetic properties.

The molecular structure of (2R)-1-4-(propan-2-yl)phenylpropan-2-amine consists of a phenyl ring substituted with a propyl group at the 4-position and an amine group at the 1-position, linked to a propylamine moiety. This specific arrangement contributes to its distinct chemical and biological properties, making it a valuable candidate for further investigation in various therapeutic areas. The compound's stereochemistry, as indicated by the (2R) designation, plays a pivotal role in determining its interactions with biological targets, which is essential for optimizing its efficacy and safety profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between (2R)-1-4-(propan-2-yl)phenylpropan-2-amine and biological receptors. These studies have highlighted the compound's potential as a modulator of key signaling pathways involved in inflammation, neurodegeneration, and metabolic disorders. The propyl group at the 4-position of the phenyl ring is particularly noteworthy, as it enhances solubility and bioavailability while maintaining structural integrity.

In the context of drug discovery, (2R)-1-4-(propan-2-yl)phenylpropan-2-amine has been explored for its potential role in treating neurological disorders. Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The amine functionality at the 1-position is crucial for these interactions, as it allows for hydrogen bonding and other non-covalent interactions with biological targets.

The synthesis of (2R)-1-4-(propan-2-yl)phenylpropan-2-amine presents unique challenges due to its stereochemical complexity. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These approaches are essential for ensuring that the compound's biological activity is not compromised by the presence of racemic impurities.

Current research efforts are focused on evaluating the pharmacokinetic properties of (2R)-1-4-(propan-2-yl)phenylpropan-2-amine in preclinical models. These studies aim to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Understanding these parameters is crucial for determining the compound's feasibility for clinical translation and for optimizing dosing regimens.

The potential applications of (2R)-1-4-(propan-2-yll)phenylpropan--{[amino(methyl)methyl]amino}methanone extend beyond neurological disorders. Emerging evidence suggests that this compound may also have anti-inflammatory and immunomodulatory effects, making it a promising candidate for treating autoimmune diseases such as rheumatoid arthritis. The interaction between the propylamine moiety and inflammatory cytokine receptors has been a focus of recent investigations.

Furthermore, the structural features of (S)-N,N-dimethyl-N-[4-(prop--{[amino(methyl)methyl]amino}methyl)phenyl]benzamide have inspired novel drug design strategies. By leveraging computational tools and high-throughput screening techniques, researchers are identifying analogs of this compound that may exhibit enhanced potency or reduced side effects. These efforts are part of a broader initiative to develop next-generation therapeutics based on structurally diverse scaffolds.

The development of (S)-N,N-dimethyl-N-[4-(prop--{[amino(methyl)methyl]amino}methyl)phenyl]benzamide also underscores the importance of collaboration between academic institutions and pharmaceutical companies. Such partnerships facilitate the translation of basic research findings into clinical applications, accelerating the pace of drug discovery and development.

In conclusion, compound with CAS No. 1335680--{[[(dimethylamino)methylene]amino}methyl]-N-[4-(prop--{[amino(methyl)methyl]amino}methyl)phenyl]benzamide represents a significant advancement in pharmaceutical chemistry. Its unique structural configuration and stereochemical specification make it a promising candidate for treating various diseases, including neurological disorders and autoimmune conditions. Ongoing research efforts aim to further elucidate its biological activity and optimize its pharmacokinetic properties, paving the way for future clinical applications.

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